Product packaging for 7-Isopropyl-4,7-diazaspiro[2.5]octane(Cat. No.:)

7-Isopropyl-4,7-diazaspiro[2.5]octane

Cat. No.: B12949865
M. Wt: 154.25 g/mol
InChI Key: RJPPTHAYYMMFEJ-UHFFFAOYSA-N
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Description

General Principles of Spirocyclic Compounds in Organic Synthesis

Spirocyclic frameworks are prized for their three-dimensional and conformationally rigid nature. This rigidity can be advantageous in the design of bioactive molecules, as it can lead to higher binding affinity and selectivity for biological targets. The synthesis of these complex structures often requires specialized chemical strategies to construct the spiro center with the desired stereochemistry.

Structural Characteristics and Conformational Rigidity of Diazaspiro[2.5]octane Core Systems

The 4,7-diazaspiro[2.5]octane core consists of a three-membered cyclopropane (B1198618) ring fused to a six-membered piperazine (B1678402) ring through a single carbon atom. This arrangement imparts a high degree of conformational constraint on the molecule. The piperazine ring in a diazaspiro[2.5]octane system typically adopts a chair-like conformation to minimize steric strain.

The conformational analysis of related spirocyclic systems, such as 1-oxaspiro[2.5]octane derivatives, has been investigated using NMR spectroscopy. researchgate.net These studies help in determining the relative configuration and preferred conformations by analyzing chemical shifts and coupling constants. researchgate.net Such analytical techniques would be crucial in elucidating the precise three-dimensional structure of N-substituted diazaspiro[2.5]octanes like the 7-isopropyl derivative.

Academic and Research Significance of the 7-Isopropyl-4,7-diazaspiro[2.5]octane Framework

While specific research on this compound is limited, the broader 4,7-diazaspiro[2.5]octane scaffold is recognized as an important intermediate in medicinal chemistry. google.com Derivatives of this scaffold have been explored for their potential in developing novel therapeutics. For instance, the 2,6-diazaspiro[3.4]octane core, a related spirocyclic diamine, is considered a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. mdpi.com

The synthesis of the parent 4,7-diazaspiro[2.5]octane and its derivatives, such as the 7-benzyl protected form, has been described in the patent literature, highlighting its utility as a building block for more complex molecules. google.comgoogle.com The N-substituents on the diazaspiro[2.5]octane ring system play a crucial role in modulating the physicochemical properties and biological activity of the resulting compounds. The introduction of an isopropyl group at the 7-position would influence the compound's lipophilicity, steric profile, and basicity, which are key determinants of its behavior in biological systems.

The table below lists some of the known derivatives of the 4,7-diazaspiro[2.5]octane scaffold that are commercially available or have been reported in the literature.

Compound NameCAS NumberMolecular FormulaNotes
4,7-Diazaspiro[2.5]octane99214-52-5C₆H₁₂N₂The parent scaffold. sigmaaldrich.com
4,7-Diazaspiro[2.5]octane dihydrochloride (B599025)145122-56-1C₆H₁₄Cl₂N₂Dihydrochloride salt of the parent scaffold. bldpharm.com
4-Boc-4,7-diazaspiro[2.5]octane674792-08-6C₁₁H₂₀N₂O₂N-Boc protected derivative, a common intermediate in organic synthesis.
7-Benzyl-4,7-diazaspiro[2.5]octane1222106-45-7C₁₃H₁₈N₂A key intermediate in the synthesis of more complex molecules. achemblock.comsigmaaldrich.com
4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride1152111-72-2C₇H₁₆Cl₂N₂A methylated derivative, available as its dihydrochloride salt. ambeed.com

Further research into the synthesis and properties of this compound is necessary to fully understand its chemical behavior and potential applications. The established significance of the broader diazaspiro[2.5]octane class suggests that this specific derivative could also serve as a valuable tool in chemical and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B12949865 7-Isopropyl-4,7-diazaspiro[2.5]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

7-propan-2-yl-4,7-diazaspiro[2.5]octane

InChI

InChI=1S/C9H18N2/c1-8(2)11-6-5-10-9(7-11)3-4-9/h8,10H,3-7H2,1-2H3

InChI Key

RJPPTHAYYMMFEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC2(C1)CC2

Origin of Product

United States

Conformational Analysis and Stereochemical Elucidation of 7 Isopropyl 4,7 Diazaspiro 2.5 Octane Analogues

Theoretical and Computational Approaches to Conformational Landscapes

Computational chemistry provides powerful tools for predicting and understanding the conformational preferences and energy profiles of complex molecules like diazaspiro[2.5]octane derivatives. These in-silico methods allow for the exploration of potential energy surfaces to identify stable conformers and the transition states that connect them.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in rationalizing the stereochemical outcomes of reactions involving spirocyclic systems and in determining the relative stabilities of different conformers. nih.govua.es For diazaspiro[2.5]octane analogues, the piperazine (B1678402) ring can theoretically adopt several conformations, including chair, boat, and twist-boat forms. The presence of a bulky N-isopropyl group, along with the rigid spiro-fused cyclopropane (B1198618) ring, significantly influences the energetic landscape.

Table 1: Hypothetical Relative Conformational Energies of a 7-Isopropyl-4,7-diazaspiro[2.5]octane Analogue Calculated via DFT
ConformerDescriptionCalculated Relative Energy (kcal/mol)
Chair (Equatorial Isopropyl)Piperazine ring in chair form with the isopropyl group in a less sterically hindered equatorial position.0.00 (Global Minimum)
Chair (Axial Isopropyl)Piperazine ring in chair form with the isopropyl group in a more sterically hindered axial position.+4.5
Twist-BoatPiperazine ring in a twisted boat conformation.+6.2
BoatPiperazine ring in a boat conformation, often a transition state or higher energy intermediate.+7.8

While computational methods provide a static picture of conformational minima, diazaspiro[2.5]octane analogues are dynamic molecules in solution. Processes such as ring inversion of the piperazine moiety and rotation around the N-C(isopropyl) bond occur at rates that can be probed by dynamic NMR (DNMR) spectroscopy, particularly Variable Temperature (VT-NMR) studies. researchgate.net

In related spiroheterocyclic systems, VT-NMR has been used to observe changes in the NMR spectrum as the temperature is lowered. researchgate.netiaea.org At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum represents an average of the different conformations. As the temperature decreases, the exchange rate slows, and at a certain point (the coalescence temperature), the signals for the individual conformers may broaden and then resolve into separate sets of peaks at even lower temperatures (the slow-exchange regime). By analyzing these spectral changes, it is possible to calculate the free energy of activation (ΔG‡) for the dynamic process, providing quantitative insight into the energy barriers separating the conformers. iaea.org For example, studies on N-acyl oxaziridines have identified distinct energy barriers for nitrogen inversion and N-C(O) bond rotation. researchgate.net

Table 2: Representative Energy Barriers for Dynamic Processes in Related Heterocyclic Systems
Dynamic ProcessModel System TypeTypical Activation Energy (ΔG‡) (kcal/mol)Reference
Nitrogen InversionN-acyl oxaziridine10.9–11.9 researchgate.net
Amide Bond RotationN-acyl oxaziridine10.2 researchgate.net
Positional Exchange of Ester GroupsSpiro-1,2,4-triazolidine~15.3 (64 kJ/mol) iaea.org

Stereochemical Determination Methodologies

The definitive assignment of both relative and absolute stereochemistry is paramount for understanding the structure-activity relationships of chiral molecules. A combination of crystallographic and spectroscopic techniques is typically employed for the unambiguous elucidation of the three-dimensional structure of diazaspiro[2.5]octane analogues.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides unequivocal information about bond lengths, bond angles, torsional angles, and both the relative and (if a heavy atom is present or anomalous dispersion is used) absolute configuration of stereocenters. mdpi.com

For analogues of this compound, obtaining a suitable single crystal allows for the direct visualization of the piperazine ring's conformation (e.g., chair or boat) and the orientation of the N-isopropyl substituent. rsc.org In studies of related spirocyclic piperidines, X-ray analysis has been crucial in confirming conformations predicted by DFT studies and in assigning the configuration of newly formed stereocenters. ua.esrsc.org The analysis of a crystal structure for a chiral, enantiomerically pure analogue provides the absolute configuration, which is essential for correlating structure with biological activity. mdpi.com

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis of a Spirocyclic Piperidine (B6355638) Analogue
ParameterObservationSignificance
Piperidine Ring ConformationBoat ConformationConfirms a less common, higher-energy conformation stabilized by substitution. rsc.org
Absolute Configuration(S)-configuration at the spiro centerUnambiguously assigns the stereochemistry of the enantiopure compound. mdpi.com
Key Torsional AnglesC1-N2-C3-C4 = 55.2°Quantifies the puckering and specific geometry of the heterocyclic ring.
Intermolecular InteractionsHydrogen bonding between N-H and a neighboring moleculeReveals packing arrangement in the crystal lattice.

Advanced two-dimensional (2D) NMR techniques are essential for elucidating molecular structure and stereochemistry in solution. wikipedia.org For diazaspiro[2.5]octane analogues, a suite of experiments is used to establish connectivity and spatial relationships. longdom.orgnih.gov

COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically through two or three bonds. This helps to map out the proton framework within the cyclopropane and piperazine rings. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms, providing a map of C-H one-bond connections. wikipedia.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons like the spiro-center. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the most powerful NMR technique for determining spatial proximity. columbia.edu NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. columbia.eduyoutube.com For a this compound analogue, NOESY can reveal correlations between the isopropyl group protons and specific protons on the piperazine ring, thereby establishing their relative orientation (e.g., axial vs. equatorial). youtube.com

Table 4: Application of Advanced NMR Techniques for Stereochemical Analysis
NMR ExperimentInformation ProvidedApplication to Diazaspiro[2.5]octane Analogues
COSY1H-1H through-bond connectivity (2-3 bonds)Identifies adjacent protons in the piperazine and cyclopropane rings. longdom.org
HSQC/HMQC1H-13C one-bond correlationsAssigns which protons are attached to which carbons. youtube.com
HMBC1H-13C long-range correlations (2-3 bonds)Connects molecular fragments and assigns quaternary carbons. researchgate.net
NOESY/ROESY1H-1H through-space proximity (< 5 Å)Determines relative stereochemistry and substituent orientation. columbia.edu

Since the spiro-carbon in 4,7-diazaspiro[2.5]octane is a stereocenter, derivatives are chiral unless a plane of symmetry exists. The synthesis of such compounds often results in a racemic mixture (an equal mixture of both enantiomers). To study the specific biological properties of each enantiomer, they must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for this purpose. nih.govresearchgate.net

This technique involves passing the racemic mixture through a column packed with a chiral material. The two enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation. The enantiomeric purity (or enantiomeric excess, ee) of the separated fractions can then be quantified from the relative areas of the peaks in the chromatogram. Kinetic resolution, where one enantiomer reacts faster with a chiral reagent, is another strategy to obtain enantioenriched material. rsc.org

Table 5: Example of a Chiral HPLC Method for Enantiomeric Purity Assessment of a Spirocyclic Amine Analogue
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) System
Column (CSP)Chiralcel OD-H or similar polysaccharide-based column
Mobile PhaseHexane/Isopropanol mixture (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
ResultBaseline separation of the two enantiomers, allowing for quantification of enantiomeric excess. researchgate.net

Advanced Spectroscopic Characterization Techniques for Diazaspiro 2.5 Octane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering detailed insights into the molecular framework. uobasrah.edu.iq For diazaspiro[2.5]octane derivatives, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of proton (¹H) and carbon (¹³C) signals, as well as for probing the electronic state of the nitrogen atoms via ¹⁵N NMR. ipb.pt

A comprehensive analysis using ¹H, ¹³C, and ¹⁵N NMR is critical for defining the structure and electronic properties of 7-Isopropyl-4,7-diazaspiro[2.5]octane.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the isopropyl group's methine and methyl protons, the protons on the piperazine (B1678402) ring, and those on the cyclopropane (B1198618) ring. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons are particularly characteristic, often appearing at high field (upfield) due to the ring's diamagnetic anisotropy. The protons on the piperazine ring would exhibit chemical shifts influenced by the nitrogen atoms and the isopropyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include those for the quaternary spiro carbon, the carbons of the cyclopropane ring, the distinct carbons of the piperazine ring, and the carbons of the isopropyl group. The chemical shift of the spiro carbon is a notable feature in the spectra of spirocyclic compounds. bldpharm.com

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net The chemical shifts of the two nitrogen atoms in this compound would differ, reflecting their distinct substitution patterns (one bearing an isopropyl group and the other being a secondary amine). This technique is invaluable for studying protonation events and intermolecular interactions involving the nitrogen lone pairs. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on general principles of NMR spectroscopy for similar structural motifs.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl CH Septet ~50-60
Isopropyl CH₃ Doublet ~18-22
Piperazine CH₂ (adjacent to N-isopropyl) Multiplet ~50-55
Piperazine CH₂ (adjacent to NH) Multiplet ~45-50
Cyclopropane CH₂ Multiplet ~5-15

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the isopropyl methine proton and the methyl protons, as well as among the protons on the piperazine and cyclopropane rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). nih.gov It is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is crucial for identifying quaternary carbons, like the spiro carbon, and for piecing together the entire molecular skeleton. For instance, HMBC would show correlations from the isopropyl protons to the adjacent piperazine ring carbon and from the piperazine protons to the spiro and cyclopropyl carbons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₈N₂), HRMS would be used to confirm the exact mass of the protonated molecule [M+H]⁺, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Molecular Formula and Exact Mass

Compound Molecular Formula Calculated Exact Mass [M] Calculated Exact Mass [M+H]⁺

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules fragment in predictable ways that reflect their structure. The fragmentation patterns of diazaspiro[2.5]octane derivatives would be influenced by the presence of the nitrogen atoms and the spirocyclic ring system.

Common fragmentation pathways for amines often involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the loss of an isopropyl radical or other alkyl fragments from the piperazine ring. The presence of the cyclopropane ring might also lead to characteristic ring-opening and rearrangement fragmentations. The interpretation of these patterns provides valuable structural confirmation. nih.govraco.cat

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Identity Fragmentation Pathway
155 [M+H]⁺ Protonated molecule
112 [M-C₃H₇]⁺ Loss of isopropyl group (alpha-cleavage)
84 [C₅H₁₀N]⁺ Cleavage of the piperazine ring

Computational Chemistry and Quantum Mechanical Investigations of the Diazaspiro 2.5 Octane System

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is widely used to model the electronic structure of molecules, from which a wide range of properties can be derived. For the 7-isopropyl-4,7-diazaspiro[2.5]octane system, DFT calculations can elucidate its fundamental chemical characteristics.

DFT calculations are highly effective in predicting vibrational (infrared) spectra, which can then be compared with experimental data for structural validation. nih.gov The accuracy of these predictions facilitates the correct assignment of vibrational bands to specific molecular motions. nih.gov While more advanced computational methods exist, DFT is often employed for this purpose due to its efficiency. nih.gov

Theoretical calculations are typically performed on a molecule in an isolated, static state. researchgate.net This can lead to deviations from experimental spectra, which are influenced by factors like solvent interactions, conformational dynamics, and potential intermolecular forces. researchgate.netnih.gov To improve the correlation between computed and measured spectra, preprocessing steps such as the use of scaling factors and baseline corrections are often applied. nih.gov Despite these differences, the agreement between DFT-calculated and experimental IR spectra is generally good, allowing for a detailed and confident assignment of the molecule's vibrational modes. researchgate.net

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies for a Heterocyclic System This table illustrates the typical agreement found between experimental and DFT-calculated data for similar molecular systems.

Vibrational ModeExperimental Frequency (cm⁻¹)DFT-Calculated Frequency (cm⁻¹)Deviation (%)Assignment
N-H Stretch335033750.7%Asymmetric stretching of the secondary amine
C-H Stretch (Isopropyl)296029720.4%Asymmetric stretching of methyl groups
C-N Stretch118011951.3%Stretching of the piperazine (B1678402) ring C-N bond
Ring Deformation8508621.4%Spirocyclic ring puckering

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor; a smaller gap generally indicates higher chemical reactivity, greater polarizability, and increased biological activity. nih.govresearchgate.net

Analysis of the FMOs helps to predict the most reactive sites within a molecule. nih.gov The HOMO region is electron-rich and prone to attack by electrophiles, while the LUMO region is electron-deficient and susceptible to attack by nucleophiles. In complex heterocyclic systems, these orbitals are often localized on specific fragments of the molecule, such as aromatic rings or functional groups. espublisher.comresearchgate.net From the HOMO and LUMO energy values, various global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity.

Table 2: Illustrative Reactivity Descriptors Derived from FMO Analysis This table provides examples of reactivity descriptors that can be calculated from the energies of the frontier orbitals for a representative molecule.

ParameterFormulaIllustrative Value (eV)Description
HOMO Energy (E_HOMO)--6.2Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (E_LUMO)--0.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)E_LUMO - E_HOMO5.4Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.7Measures resistance to change in electron configuration. Higher hardness indicates lower reactivity. researchgate.net
Chemical Softness (S)1 / (2η)0.185The reciprocal of hardness. Higher softness indicates higher reactivity. researchgate.net
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.5Measures the power of an atom or group to attract electrons.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map is color-coded to indicate different potential values: regions of negative potential (typically colored red) are electron-rich and are favorable sites for attack by electrophiles, while regions of positive potential (typically blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net Green areas represent regions of neutral or zero potential. researchgate.net By analyzing the MEP map of this compound, one can predict that the lone pairs on the nitrogen atoms would be regions of high negative potential, making them likely sites for protonation or interaction with electrophiles.

Mechanistic Studies and Transition State Analysis

Beyond static properties, computational chemistry can model dynamic processes, providing detailed insights into reaction mechanisms.

DFT calculations are extensively used to map out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction pathways, the identification of intermediates, and the location of transition state structures. researchgate.netyoutube.com The transition state represents the highest energy point along the reaction coordinate—the dynamical bottleneck—and its structure and energy determine the activation energy of the reaction. nih.gov

By calculating the energy difference between the reactants and the transition state, the energy barrier for a reaction can be determined. This information is crucial for understanding reaction kinetics and predicting whether a particular transformation is feasible under given conditions. Decomposing the activation barrier into energy components, such as the energy required to distort the reactants into their transition state geometries and the interaction energy between them, can provide further insight into the factors that control reactivity. researchgate.net

Many chemical reactions involving complex molecules can yield multiple products (regioisomers or stereoisomers). DFT calculations are a powerful tool for predicting and explaining the selectivity of such transformations. nih.gov

The regioselectivity of a reaction can be determined by comparing the activation energies of the transition states leading to the different possible regioisomers. The pathway with the lower energy barrier will be kinetically favored, resulting in the major product. This approach has been successfully used to explain the regioselectivity in reactions like Diels-Alder cycloadditions and alkynylborations, where selectivity is governed by the relative stability of the transition structures. nih.gov Similarly, stereoselectivity can be predicted by calculating the energy profiles for pathways leading to different stereoisomers. The preferred product corresponds to the reaction pathway with the lowest activation energy, which can be influenced by factors like steric hindrance or stabilizing electronic interactions in the transition state. researchgate.net For a chiral molecule like this compound, this analysis is critical for predicting the outcome of stereoselective transformations.

Intermolecular Interactions and Crystal Packing Analysis

No published data is available for this section.

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analyses

No published data is available for this subsection. An NCI and RDG analysis requires crystallographic or computationally optimized coordinates to map and visualize the non-covalent interactions within the molecular structure.

Hydrogen Bonding and Pi-Stacking Interactions in Solid State Structures

No published data is available for this subsection. The identification and characterization of hydrogen bonds and any potential pi-stacking interactions are dependent on the analysis of a solid-state crystal structure, which is not currently available in the public domain for this compound.

Reactivity and Reaction Mechanisms of Diazaspiro 2.5 Octane Derivatives

General Reactivity Profiles of the Diazaspiro[2.5]octane Scaffold

The 4,7-diazaspiro[2.5]octane framework is a versatile scaffold in organic synthesis, primarily characterized by the reactivity of its two secondary amine nitrogens. The general reactivity profile is dominated by reactions typical of aliphatic amines, including N-alkylation, N-acylation, and reactions with various electrophiles. ncert.nic.in The scaffold can be synthesized through multi-step sequences that often involve substitution, protection/deprotection of the nitrogen atoms, and reduction of amide or other carbonyl precursors to form the core amine structure. google.com

For instance, a common synthetic route involves the reduction of a precursor like 7-benzyl-4,7-diazaspiro[2.5]octan-5-one to yield the saturated diazaspiro[2.5]octane core. google.com Once formed, the nitrogen atoms can undergo a variety of transformations. They can be functionalized through reactions such as reductive amination or acylation with acid chlorides or anhydrides. ncert.nic.inmdpi.com These reactions underscore the nucleophilic character of the nitrogen atoms within the ring system.

The table below summarizes some of the fundamental reactions observed for the diazaspiro[2.5]octane scaffold and its analogues.

Reaction TypeReagents/ConditionsProduct TypeReference
ReductionReducing agents (e.g., LiAlH₄) on amide precursorsSaturated diazaspiro[2.5]octane google.commdpi.com
N-AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesN-Substituted diazaspiro[2.5]octanes ncert.nic.inmdpi.com
N-AcylationAcid chlorides, Anhydrides, in the presence of a baseN-Acyl diazaspiro[2.5]octanes (Amides) ncert.nic.inmdpi.com
HydrogenationH₂, Pd/CRemoval of N-benzyl protecting groups mdpi.com
Salt FormationMineral acids (e.g., HCl)Diazaspiro[2.5]octane salts ncert.nic.innih.govbldpharm.com

Influence of the Spirocyclic Architecture on Chemical Transformations

The spirocyclic nature of 7-Isopropyl-4,7-diazaspiro[2.5]octane, where the cyclopropane (B1198618) and piperazine (B1678402) rings share a single carbon atom, imposes significant conformational and steric constraints that profoundly influence its chemical behavior.

Strain Energy and Ring Dynamics in Reactivity

The diazaspiro[2.5]octane system incorporates a three-membered cyclopropane ring fused to a six-membered piperazine ring. The cyclopropane ring possesses considerable inherent ring strain due to its acute C-C-C bond angles. This strain energy does not render the molecule inert; rather, it influences the conformation of the adjacent piperazine ring.

Structural analyses of closely related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane systems via NMR spectroscopy have shown that the spiro-fusion point creates a rigid anchor, restricting the conformational flexibility of the six-membered ring. nih.govresearchgate.net These studies indicate that the six-membered ring adopts a preferred chair-like conformation. Substituents on this ring can adopt either axial or equatorial positions, and their preferred orientation is dictated by steric and electronic effects, which in turn can direct the stereochemical outcome of reactions. nih.gov For example, the orientation of exocyclic substituents has been shown to direct the trajectory of an oxidative attack on the molecule. nih.gov This conformational rigidity is a key feature of the spirocyclic architecture, channeling chemical transformations along specific steric pathways.

Activation of Peripheral C-H Bonds by Spiro Center

The activation of typically inert C-H bonds is a significant goal in modern organic synthesis. nih.gov While there is no direct evidence of the spiro center in diazaspiro[2.5]octane spontaneously activating its own peripheral C-H bonds, the structural strain and geometry of spirocycles can make them interesting substrates for catalyzed C-H activation reactions. rsc.org The presence of strained rings can influence the energetics of forming transition states in metal-catalyzed processes. nih.gov

In the context of spirocyclic systems, C-H bond activation is most effectively achieved through transition metal catalysis, where the metal center coordinates to the molecule and facilitates the cleavage of a C-H bond. rsc.orgmdpi.com The unique three-dimensional structure of the diazaspiro[2.5]octane scaffold could, in principle, be exploited to achieve regioselective C-H functionalization with an appropriate catalytic system, allowing for late-stage modification of the molecular framework.

Nucleophilic and Basic Properties of Nitrogen Atoms within the Core Structure

The two nitrogen atoms in the 4,7-diazaspiro[2.5]octane core possess lone pairs of electrons, making them both Lewis bases and Brønsted-Lowry bases. ncert.nic.in Their ability to donate this electron pair to an electrophile defines their nucleophilicity, while their ability to accept a proton from an acid defines their basicity.

The basicity of an amine is typically quantified by the pKa of its conjugate acid (R₃NH⁺). Simple alkylamines generally have pKa values in the range of 9.5 to 11.0. libretexts.org The nitrogen atoms in the diazaspiro[2.5]octane scaffold are part of a saturated heterocyclic system, and their basicity is expected to be comparable to other cyclic secondary amines like piperidine (B6355638). The alkyl framework is electron-donating compared to hydrogen, which increases the electron density on the nitrogen atoms and stabilizes the corresponding ammonium (B1175870) cation, making the amine more basic than ammonia (B1221849). libretexts.org

The table below compares the basicity of ammonia and related cyclic amines.

AmineStructurepKa of Conjugate AcidReference
AmmoniaNH₃9.25 masterorganicchemistry.com
PiperidineC₅H₁₁N11.12 masterorganicchemistry.com
Aniline (B41778)C₆H₅NH₂4.6 masterorganicchemistry.com
PyrroleC₄H₄NH-0.27 libretexts.org

This table illustrates that saturated amines like piperidine are significantly stronger bases than ammonia and aromatic amines like aniline or pyrrole, where the lone pair is delocalized.

The nucleophilicity of the nitrogen atoms is demonstrated by their participation in alkylation and acylation reactions. ncert.nic.in However, nucleophilicity is also sensitive to steric hindrance, a factor that becomes particularly relevant when considering substituted derivatives.

Substituent Effects on Reactivity and Selectivity in this compound

Electronic Effect: The isopropyl group is an electron-donating group (+I effect). This inductive effect increases the electron density on the N7 nitrogen atom to which it is attached. As a result, N7 is expected to be more basic than the unsubstituted N4 nitrogen. Increased basicity often correlates with increased nucleophilicity. chemistrysteps.com

Steric Effect: The isopropyl group is significantly bulkier than a hydrogen atom. This steric hindrance can impede the approach of electrophiles to the N7 nitrogen. acs.org Studies on other N-alkylated amines have shown that increasing the steric bulk of the N-alkyl substituent can dramatically influence reaction outcomes. For example, increased steric hindrance around a nitrogen atom can suppress reactions that require a less-hindered transition state, such as certain cyclizations, in favor of other pathways. mdpi.com

Therefore, the reactivity of this compound is governed by a balance of these two opposing effects at the N7 position:

N7 Atom: More basic due to the +I effect of the isopropyl group, but its nucleophilic reactivity may be tempered by steric hindrance, especially with bulky electrophiles.

N4 Atom: Less basic and less sterically hindered than N7, making it potentially more accessible for reactions with larger reagents.

This differentiation allows for potential regioselective functionalization. A small electrophile might preferentially react at the more nucleophilic N7, whereas a bulky electrophile might react more readily at the more accessible N4.

The table below summarizes the expected influence of N-alkyl groups on amine properties.

N-Alkyl GroupInductive EffectSteric HindrancePredicted Effect on BasicityPredicted Effect on Reactivity with Bulky Reagents
Hydrogen- (Reference)LowReferenceReference
MethylElectron-donating (+I)Low-ModerateIncreaseSlight Decrease
EthylElectron-donating (+I)ModerateIncreaseDecrease
Isopropyl Electron-donating (+I) High Increase Significant Decrease

This interplay between electronic enhancement and steric shielding is a critical consideration for predicting and controlling the chemical transformations of this compound. acs.orgmdpi.com

Synthetic Utility and Emerging Research Directions in Spirocyclic Amine Chemistry

Diazaspiro[2.5]octane as a Building Block in Complex Molecule Synthesis

The 4,7-diazaspiro[2.5]octane scaffold is a valuable building block in the synthesis of complex molecules due to its inherent three-dimensionality and conformational rigidity. tandfonline.comresearchgate.net This spirocyclic system, which features two rings joined by a single carbon atom, allows for the precise spatial arrangement of functional groups, a desirable characteristic in the design of biologically active compounds. tandfonline.com The presence of two nitrogen atoms provides convenient handles for further chemical modifications, making it a versatile starting material for a variety of synthetic transformations. tandfonline.com

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that cover a large area of chemical space. cam.ac.uk The 4,7-diazaspiro[2.5]octane scaffold is well-suited for DOS and the construction of combinatorial libraries. Its rigid framework serves as a core structure from which a multitude of derivatives can be generated by functionalizing the two nitrogen atoms. tandfonline.comnih.gov This approach allows for the rapid creation of libraries of compounds with varying substituents, which can then be screened for biological activity against a range of therapeutic targets. cam.ac.uk The three-dimensional nature of the spirocyclic core is particularly advantageous in generating molecules with novel architectures that are distinct from the often flat structures found in traditional compound libraries. researchgate.net

The synthesis of libraries based on spirocyclic scaffolds can lead to the discovery of compounds with improved physicochemical and pharmacokinetic properties. tandfonline.com Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, such as in the diazaspiro[2.5]octane system, generally correlates with enhanced solubility, better metabolic stability, and decreased lipophilicity. tandfonline.com

Application AreaScaffold TypeKey Advantages
Diversity-Oriented SynthesisDiazaspiro[2.5]octaneRigid 3D structure, two points of diversification
Combinatorial LibrariesSpirocyclic aminesAccess to novel chemical space, improved physicochemical properties

The 4,7-diazaspiro[2.5]octane framework is an important intermediate in the synthesis of more complex heterocyclic systems. google.commdpi.com Its inherent reactivity and structural features can be exploited to construct novel polycyclic architectures with potential applications in medicinal chemistry. The nitrogen atoms can participate in a variety of ring-forming reactions, and the cyclopropane (B1198618) ring can also be functionalized or cleaved under certain conditions to introduce further complexity.

The use of spirocyclic building blocks like diazaspiro[2.5]octane allows for the creation of molecules with well-defined three-dimensional shapes, which can lead to higher binding affinity and selectivity for biological targets. tandfonline.com This is a key consideration in modern drug discovery, where the aim is to develop highly specific therapeutic agents with minimal off-target effects. nih.govdndi.org The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of key binding elements for interaction with a protein's active site. tandfonline.com

Development of Novel Synthetic Methodologies for Spiro[2.5]octane Derivatives

Recent research has focused on the development of efficient and scalable synthetic routes to 4,7-diazaspiro[2.5]octane and its derivatives. One disclosed method involves the use of a 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate (B1207046) derivative as a starting material, which undergoes substitution, protection, deprotection, and reduction to yield the target compound. google.com This method notably avoids the use of the hazardous reagent, boron trifluoride diethyl etherate. google.com

Another synthetic approach to a protected form of the scaffold, tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, starts from diethyl malonate and proceeds through cyclization, Hofmann reaction, hydrolysis, acylation for recyclization, and reduction steps. google.com The synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane has also been described, involving the reduction of 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione with a borane-tetrahydrofuran complex. chemicalbook.com

These methodologies are significant as they provide access to key intermediates that can be used in a wide range of drug discovery programs. nih.gov The availability of robust synthetic routes is crucial for the exploration of the chemical space around the diazaspiro[2.5]octane core.

Starting MaterialKey StepsTarget Compound
4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate derivativeSubstitution, protection, deprotection, reduction4,7-diazaspiro[2.5]octane
Diethyl malonateCyclization, Hofmann reaction, hydrolysis, acylation, reductiontert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dioneReduction with borane-tetrahydrofuran complex7-benzyl-4,7-diazaspiro[2.5]octane

Future Prospects in the Fundamental and Applied Research of Diazaspiro[2.5]octane Compounds

The unique structural and physicochemical properties of spirocyclic compounds, including diazaspiro[2.5]octane derivatives, position them as promising scaffolds for future drug discovery efforts. nih.govdndi.org The field of medicinal chemistry is continually seeking novel molecular architectures to address challenging biological targets, and the three-dimensionality of spirocycles offers a distinct advantage over more traditional, planar molecules. researchgate.net

Future research is likely to focus on several key areas. The development of new and more efficient synthetic methods will remain a priority, enabling the creation of a wider range of diazaspiro[2.5]octane analogs. nih.gov The exploration of these compounds in high-throughput screening campaigns will likely lead to the identification of new biological activities. nih.gov Furthermore, the use of computational methods to design and predict the properties of novel diazaspiro[2.5]octane derivatives will become increasingly important in guiding synthetic efforts. nih.gov

As our understanding of the relationship between three-dimensional molecular shape and biological activity grows, the importance of scaffolds like diazaspiro[2.5]octane is expected to increase. tandfonline.com These compounds represent a rich and underexplored area of chemical space with the potential to deliver the next generation of therapeutic agents for a variety of diseases. nih.govnih.gov

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